1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders. Its structure integrates a piperazine moiety, which is known for its biological activity, with an indole group, enhancing its pharmacological properties.
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is classified as a piperazine derivative. Piperazines are cyclic organic compounds that are widely used in pharmaceuticals due to their ability to interact with various biological targets, including neurotransmitter receptors.
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography are utilized for monitoring the progress of reactions.
The molecular structure of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one consists of a piperazine ring attached to a chlorophenyl group and an indole moiety linked via a propanone bridge. The structural formula can be represented as follows:
Key data regarding the molecular structure includes:
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
Reactions involving this compound may require specific catalysts or reagents to facilitate transformations, which can be optimized based on desired outcomes.
The mechanism of action for 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one primarily involves its interaction with neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors. This interaction modulates neurotransmission and can lead to therapeutic effects in conditions such as anxiety and depression.
Pharmacological studies indicate that compounds with similar structures often exhibit affinity for serotonin receptors, which can be quantitatively assessed using binding assays.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes. It is essential to conduct stability studies to determine shelf life and storage conditions.
The primary applications of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one lie in:
This compound's unique structure makes it a valuable candidate for further research aimed at understanding its full therapeutic potential and optimizing its efficacy through structural modifications.
The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one follows systematic IUPAC naming conventions that precisely define its molecular architecture. The name specifies:
Its molecular formula is C21H22ClN3O, calculated with an exact mass of 367.1458 Da. Key structural features include:
Table 1: Atomic Composition and Mass Analysis
Element | Count | Contribution to Mass (Da) |
---|---|---|
Carbon (C) | 21 | 252.1590 |
Hydrogen (H) | 22 | 22.1744 |
Chlorine (Cl) | 1 | 35.4530 |
Nitrogen (N) | 3 | 42.0204 |
Oxygen (O) | 1 | 15.9990 |
Exact Mass | 367.1458 |
Spectroscopic data provide experimental validation of the compound’s structure:
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
Mass Spectrometry (MS):
Table 2: Key Spectroscopic Assignments
Technique | Signal Position | Assignment |
---|---|---|
¹H NMR | δ 10.8 ppm | Indole NH (position 1) |
¹³C NMR | δ 170.5 ppm | Ketone carbonyl (C=O) |
FT-IR | 1665 cm⁻¹ | Conjugated C=O stretch |
MS | m/z 368.2 | Molecular ion [M+H]⁺ |
X-ray crystallography reveals critical structural parameters:
Reduced Density Gradient (RDG) analysis confirms weak non-covalent interactions (van der Waals forces, C-H···π contacts) dominate the crystal packing.
Structural modifications significantly alter physicochemical and target-binding properties:
Chain Length Variations:
Piperazine Substitution Patterns:
Heterocyclic Replacements:
Table 3: Structural Analogues and Key Modifications
Compound Name | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |
---|---|---|---|
1-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | C13H19ClN2O | 254.76 | Hydroxyl terminus (no indole) |
1-[4-(4-Chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one | C22H24ClN3O | 381.90 | Extended 4-carbon chain |
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride | C23H30Cl2N4·2HCl | 506.34 | Bivalent piperazine design |
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone | C26H23ClFN3O | 447.93 | Fluorinated indole substitution |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9